2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Nitration: Introduction of a nitro group to a benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aniline ring.
Sulfonylation: Introduction of a sulfonyl group to the aniline nitrogen.
Acylation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Reduction: Formation of 2-(4-amino-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs.
Materials Science: As a precursor for the synthesis of advanced materials.
Biology: As a probe for studying biological pathways.
Industry: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The unique combination of a chloro-substituted aniline ring, a nitrophenyl group, and an acetamide moiety may confer specific properties, such as enhanced biological activity or improved material characteristics, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-11-8-12(17)6-7-15(11)19(26(2,24)25)10-16(21)18-13-4-3-5-14(9-13)20(22)23/h3-9H,10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVDBIXVPDYQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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